molecular formula C12H13N3O3 B5308340 6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No. B5308340
M. Wt: 247.25 g/mol
InChI Key: DBUYWQOHIJTZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PZQ, and it is used for the treatment of parasitic infections such as schistosomiasis.

Mechanism of Action

The mechanism of action of PZQ is not fully understood, but it is believed to work by disrupting the metabolism of the parasite. PZQ is thought to inhibit the activity of fumarate reductase, an enzyme that is essential for the survival of the parasite. This inhibition leads to a decrease in the production of ATP, which ultimately results in the death of the parasite.
Biochemical and Physiological Effects:
PZQ has been shown to have a number of biochemical and physiological effects. In addition to its activity against parasites, PZQ has also been shown to have anti-inflammatory properties. Studies have shown that PZQ can reduce the production of pro-inflammatory cytokines, which may make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of PZQ is its specificity for parasitic infections. This specificity makes it a valuable tool for studying the mechanisms of parasitic infections and developing new treatments. However, there are also limitations to the use of PZQ in lab experiments. For example, PZQ can be toxic to mammalian cells at high concentrations, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on PZQ. One area of interest is the development of new treatments for parasitic infections that are resistant to current therapies. In addition, there is also interest in exploring the potential use of PZQ in the treatment of other conditions, such as inflammatory disorders and cancer. Finally, there is also interest in developing new methods for synthesizing PZQ that are more efficient and cost-effective.

Synthesis Methods

The synthesis of PZQ involves the reaction of 2-aminopyrazine with cyclohex-2-enone in the presence of acetic acid. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain PZQ. The synthesis of PZQ is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

PZQ has been extensively studied for its potential therapeutic applications, particularly in the treatment of parasitic infections. Schistosomiasis is a parasitic disease that affects millions of people worldwide, and PZQ has been shown to be an effective treatment for this condition. In addition, PZQ has also been studied for its potential use in the treatment of other parasitic infections such as fascioliasis and clonorchiasis.

properties

IUPAC Name

6-(pyrazin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(15-10-7-13-5-6-14-10)8-3-1-2-4-9(8)12(17)18/h1-2,5-9H,3-4H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUYWQOHIJTZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.